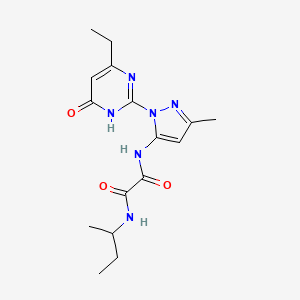

![molecular formula C17H13N3O2S3 B2693317 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2185590-65-0](/img/structure/B2693317.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[c][1,2,5]thiadiazole is an important π-acceptor building block for the synthesis of organic dyes that find various applications in optoelectronics . It is known to provide many donor–acceptor materials with a low band gap .

Synthesis Analysis

There are several strategies for the preparation of benzo[c][1,2,5]thiadiazoles. One approach involves the reaction of p-chloranil with tetrasulfur tetranitride (S4N4), followed by interaction with 2-thienyllithium and reduction with NaI . Another approach is based on the cyclization of two ortho amino groups of 2,1,3-benzothiadiazole-5,6-diamines into a 1,2,5-thiadiazole ring .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can be characterized via proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FT-IR) spectroscopies, gel permeation chromatography (GPC), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and wide-angle powder X-ray diffraction (XRD) measurements .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole units have been used in various chemical reactions, including Suzuki coupling polymerization and photocatalyst-free, visible-light promoted, direct conversion of C(sp2)–H to C(sp2)–N .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can be analyzed using various techniques. For example, UV–vis and fluorescence spectroscopies can reveal optical properties such as the maximum absorption wavelength and photoluminescence quantum yield .科学的研究の応用

Fluorophores and Visible Light Organophotocatalysts

This compound, based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use as fluorophores and visible light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Photovoltaics

The compound has been extensively researched for use in photovoltaics . The BTZ motif is a strongly electron accepting moiety, primarily used in photovoltaic applications .

Fluorescent Sensors

The compound has also been used as fluorescent sensors . The BTZ group has been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Photocatalytic Applications

The BTZ group has been researched for photocatalytic applications . This has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Building Block for Semiconducting Polymers and Copolymers

The benzothiadiazole scaffold is a suitable building block for semiconducting polymers and copolymers . It is part of many important compounds such as the muscle relaxant tizanidine, which is used for the treatment of chronic migraine and as an antispastic agent .

Hole Transport Material for Perovskite Solar Cells

The compound has been theoretically examined as a potential hole-transport material (HTM) for perovskite solar cells (PSCs) . The newly engineered molecules presented a greater λ max ranging from 393.07 nm to 541.02 nm in dimethylformamide solvent, as compared to the model molecule (380.61 nm) . The power conversion efficiencies (PCEs) of all newly designed molecules (22.42% to 29.21%) were high compared with the reference molecule (19.62%) .

作用機序

The mechanism of action of benzo[c][1,2,5]thiadiazole-based compounds can vary depending on their specific applications. For example, in photocatalyst-free, visible-light promoted amination, the reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes .

Safety and Hazards

将来の方向性

The future directions of research on benzo[c][1,2,5]thiadiazole and its derivatives could include the development of new synthesis methods, the exploration of new applications in optoelectronics and medicine, and the design of new benzo[c][1,2,5]thiadiazole-based compounds with improved properties .

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S3/c21-14(16-4-3-15(24-16)11-5-6-23-9-11)8-18-17(22)10-1-2-12-13(7-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSHUWRKBFMOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

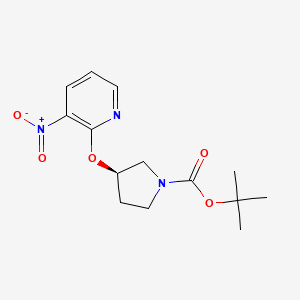

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)

![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)

![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)

![1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2693239.png)

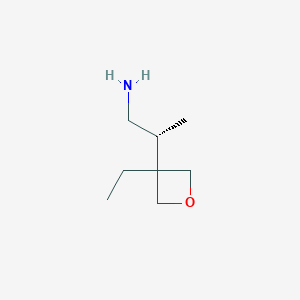

![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)

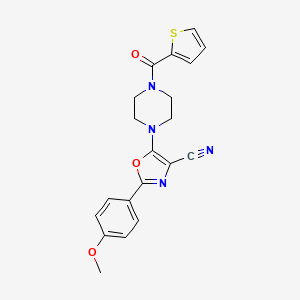

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)

![2-[5-(4-Phenylmethoxyphenyl)tetrazol-2-yl]acetic acid](/img/structure/B2693253.png)

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2693256.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)